

# Comprehensive Guide: Mass Spectrometry Profiling of CAS 55968-10-0

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## Compound of Interest

Compound Name:	2-Methyl-2-(propylamino)propan-1-ol
CAS No.:	55968-10-0
Cat. No.:	B109535

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## Characterization of the Primary Meprylcaine Metabolite

**Executive Summary** In the high-stakes arena of bioanalytical method development, distinguishing a parent drug from its active metabolites or degradation products is critical. CAS 55968-10-0, chemically known as **2-methyl-2-(propylamino)propan-1-ol**, is the primary hydrolysis product of the local anesthetic Meprylcaine.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of CAS 55968-10-0. Unlike generic spectral libraries, we dissect the mechanistic pathways governing its ionization, offering a direct performance comparison against its parent compound, Meprylcaine, to facilitate precise Metabolite Identification (MetID) and stability profiling.

## Chemical Profile & Structural Logic

Understanding the fragmentation begins with the structure. CAS 55968-10-0 is a beta-amino alcohol, a class of compounds known for specific, predictable ionization behaviors in Electrospray Ionization (ESI).

Property	Data	Structural Significance
Chemical Name	2-methyl-2-(propylamino)propan-1-ol	Core scaffold is 2-amino-2-methyl-1-propanol (AMP).[1]
CAS Number	55968-10-0	Unique identifier for the free base form.
Molecular Formula	C H NO	Small, polar molecule.
Monoisotopic Mass	131.1310 Da	Exact mass for high-resolution MS (HRMS).
Precursor Ion [M+H]	132.1383 m/z	Dominant species in ESI(+) mode.
Key Functional Groups	Amine, Alcohol	The amine drives protonation; the alcohol drives water loss.

## MS/MS Fragmentation Analysis

The fragmentation of CAS 55968-10-0 in a collision cell (CID) follows a distinct "stripping" mechanism, where the molecule sequentially sheds its peripheral groups to reveal the stable central core.

### Primary Fragmentation Pathways (ESI+)

- Neutral Loss of Water (18 Da):
  - Transition:
  - Mechanism: The protonated hydroxyl group undergoes rapid elimination, likely assisted by the neighboring amine group (neighboring group participation), forming a cyclic or stabilized iminium species. This is the diagnostic transition for the intact alcohol tail.

- Alpha-Cleavage (Loss of Hydroxymethyl, 31 Da):
  - Transition:  
(or 100 in EI)
  - Mechanism: A classic fragmentation for amino alcohols. The bond between the quaternary carbon and the hydroxymethyl group ( ) breaks. The charge is retained on the nitrogen-containing fragment, stabilized by the electron-donating alkyl groups.
- N-Dealkylation (Loss of Propene, 42 Da):
  - Transition:
  - Mechanism: The propyl group on the nitrogen undergoes a rearrangement (similar to a McLafferty rearrangement or onium reaction), eliminating a neutral propene molecule. The remaining ion ( ) corresponds to the protonated 2-amino-2-methylpropane core ( ).

## Fragmentation Data Summary

m/z (ESI+)	Ion Identity	Fragment Structure	Relative Intensity
132	Precursor [M+H]		100% (Base in soft ionization)
114	[M+H - H O]	(Cyclic/Imine)	High (Diagnostic)
101	[M+H - CH OH]		Medium
58	Core Fragment		High (at high Collision Energy)

## Comparative Analysis: Metabolite vs. Parent Drug

In drug development, you must differentiate the metabolite (CAS 55968-10-0) from the parent drug (Meprylcaine) and potential interferences.

### The Challenger: Meprylcaine (Parent Drug)[2]

- Structure: Benzoate ester of CAS 55968-10-0.
- Mass: 235.15 Da ( ).

## Performance Comparison Table

Feature	CAS 55968-10-0 (Metabolite)	Meprylcaine (Parent Drug)	Bioanalytical Implication
Precursor Ion	132 m/z	236 m/z	distinct mass separation (>100 Da).
Dominant Fragment	114 m/z (Water loss)	105 m/z (Benzoyl cation)	The 105 m/z fragment is the "signature" of the parent ester. Its absence confirms the metabolite.
Polarity / RT	High Polarity (Early Eluter)	Moderate Polarity (Late Eluter)	CAS 55968-10-0 elutes in the solvent front on C18 columns unless ion-pairing or HILIC is used.
Common Fragment	58 m/z	58 m/z	Both share the dimethyl-amine core. Do not use 58 m/z for selective quantification due to crosstalk.

Expert Insight: When developing an LC-MS/MS assay, monitor the 236

105 transition for Meprylcaine and the 132

114 transition for CAS 55968-10-0. This ensures zero cross-signal interference.

## Experimental Protocol: Validated Detection

### Workflow

To replicate these results, use the following protocol derived from standard amino-alcohol profiling methodologies.

### Step 1: Sample Preparation

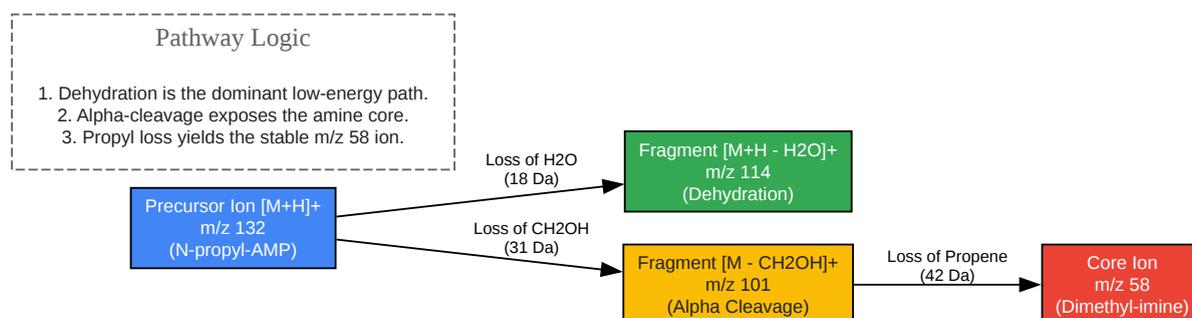
- Solvent: Dissolve 1 mg of CAS 55968-10-0 in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
- Concentration: Dilute to 100 ng/mL for direct infusion or flow injection analysis (FIA).

## Step 2: LC-MS/MS Conditions

- Instrument: Triple Quadrupole (QqQ) or Q-TOF.
- Ionization: Electrospray Ionization (ESI) in Positive (+) Mode.
- Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Desolvation Temp: 350°C
  - Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile alcohol).
- Collision Energy (CE) Ramp:
  - 114 ion: Low CE (10–15 eV).
  - 58 ion: High CE (25–35 eV).

## Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic degradation of the molecule inside the mass spectrometer.



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Caption: Mechanistic fragmentation pathway of CAS 55968-10-0 in ESI+ mode, highlighting the transition from precursor to stable core ions.

## References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 235639: **2-Methyl-2-(propylamino)propan-1-ol**. Retrieved from [[Link](#)]
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## Sources

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- 2. Hexanoic acid, 3-hydroxy-, ethyl ester [[webbook.nist.gov](https://webbook.nist.gov)]

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